Pentadecylmagnesium Bromide
Overview
Description
Pentadecylmagnesium Bromide is an organometallic compound with the molecular formula C15H31BrMg . It is a type of Grignard reagent, which is widely used in organic synthesis. Grignard reagents are known for their ability to form carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.
Preparation Methods
Pentadecylmagnesium Bromide is typically prepared through the reaction of 1-bromopentadecane with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the reagent from reacting with moisture or oxygen. The general reaction is as follows:
C15H31Br+Mg→C15H31MgBr
Industrial production methods involve similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Pentadecylmagnesium Bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like diethyl ether or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere. Major products formed from these reactions include alcohols, alkanes, and biaryl compounds.
Scientific Research Applications
Pentadecylmagnesium Bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentadecylmagnesium Bromide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Pentadecylmagnesium Bromide can be compared with other Grignard reagents such as:
- Methylmagnesium bromide (CH3MgBr)
- Phenylmagnesium bromide (C6H5MgBr)
- Octylmagnesium bromide (C8H17MgBr)
What sets this compound apart is its long alkyl chain, which can impart unique properties to the molecules it reacts with, such as increased hydrophobicity or altered physical properties.
Properties
IUPAC Name |
magnesium;pentadecane;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31.BrH.Mg/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;;/h1,3-15H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXYNDJJWMSBJG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405122 | |
Record name | Pentadecylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78887-70-4 | |
Record name | Pentadecylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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